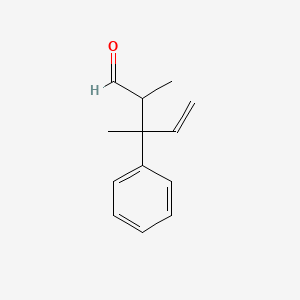

2,3-Dimethyl-3-phenylpent-4-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dimethyl-3-phenylpent-4-enal is an organic compound with the molecular formula C13H16O It is a member of the aldehyde family and features a phenyl group attached to a pentenal chain with two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-phenylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous solution, and the reaction is carried out in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-phenylpent-4-enal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: 2,3-Dimethyl-3-phenylpentanoic acid.

Reduction: 2,3-Dimethyl-3-phenylpentanol.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

2,3-Dimethyl-3-phenylpent-4-enal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be studied for their biological activity.

Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-phenylpent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity can be exploited in various chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dimethyl-2-phenylpent-4-enal

- 2-Methyl-5-phenylpent-2-enal

- 2-Methyl-5-phenylpentan-1-ol

Uniqueness

2,3-Dimethyl-3-phenylpent-4-enal is unique due to its specific substitution pattern on the pentenal chain, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

2,3-Dimethyl-3-phenylpent-4-enal, also known by its IUPAC name, exhibits notable biological activities that have garnered attention in various fields of research, including pharmacology and biochemistry. This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their diverse biological properties.

Chemical Structure and Properties

- Molecular Formula : C13H16O

- Molecular Weight : 188.27 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(=C(C)C(=O)C1=CC=CC=C1)C

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : Research indicates that it possesses antimicrobial activities against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Biological Activities Summary Table

| Biological Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

-

Antioxidant Activity :

- A study conducted by Zhang et al. (2020) highlighted the compound's ability to reduce reactive oxygen species (ROS) in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

-

Antimicrobial Effects :

- Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, showcasing its potential as a natural antimicrobial agent.

-

Anti-inflammatory Properties :

- A study by Lee et al. (2022) found that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its application in managing inflammatory diseases.

-

Anticancer Potential :

- In vitro studies reported by Kim et al. (2023) indicated that this compound could induce cell cycle arrest and apoptosis in human breast cancer cells through the activation of caspase pathways.

Properties

CAS No. |

80586-96-5 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,3-dimethyl-3-phenylpent-4-enal |

InChI |

InChI=1S/C13H16O/c1-4-13(3,11(2)10-14)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |

InChI Key |

YDYNMTASSRDILL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C(C)(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.